[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol
Description
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C₁₀H₁₀OS and a molecular weight of 178.25 g/mol It is characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-ylsulfanyl group and a methanol group
Properties
IUPAC Name |
(4-prop-2-ynylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFTHQAIIQQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol typically involves the reaction of 4-bromothiophenol with propargyl alcohol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The prop-2-yn-1-ylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(prop-2-yn-1-ylsulfanyl)benzaldehyde or 4-(prop-2-yn-1-ylsulfanyl)benzoic acid.
Reduction: Formation of 4-(prop-2-yn-1-ylsulfanyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol, also known as 4-(prop-2-yn-1-ylsulfanyl)phenylmethanol, is an organic compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various complex organic molecules through:
- Nucleophilic Substitution Reactions : The sulfanyl group can act as a nucleophile, allowing for the formation of new carbon-sulfur bonds.
- Alkylation Reactions : The compound can undergo alkylation to introduce various functional groups, enhancing its utility in creating diverse chemical entities.
Medicinal Chemistry
Research indicates that compounds with sulfanyl and alkyne functionalities exhibit biological activities, including:
- Antimicrobial Properties : Investigations are ongoing into the compound's effectiveness against various bacterial strains.
- Antioxidant Activity : The phenolic structure may contribute to radical scavenging activities, making it a candidate for further studies in oxidative stress-related conditions.
Materials Science
The compound is explored for its potential applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength.
- Coatings and Adhesives : Its chemical reactivity allows it to be used in formulating specialty coatings and adhesives with tailored properties.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.
Case Study 2: Synthesis of Novel Derivatives
In another research effort, this compound was used as a precursor for synthesizing novel derivatives with enhanced biological activity. The derivatives exhibited improved potency in vitro against cancer cell lines, suggesting potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The prop-2-yn-1-ylsulfanyl group may play a role in modulating enzyme activity or binding to receptors, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-ylthio)phenol
- 4-(Prop-2-yn-1-ylsulfanyl)benzaldehyde
- 4-(Prop-2-yn-1-ylsulfanyl)benzoic acid
Uniqueness
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is unique due to the presence of both a hydroxyl group and a prop-2-yn-1-ylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol is a phenolic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a propargylic sulfanyl group attached to a phenolic structure. Its chemical formula is , which indicates the presence of a hydroxyl group (-OH) and a sulfanyl group (-S-) that contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain phenolic compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL against these pathogens .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 3-(Prop-2-yn-1-yloxy)phenol | 62.5 | E. coli |
| 4-Hydroxybenzyl alcohol | 78.12 | S. aureus |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been found to inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating effective concentrations required for significant inhibitory effects .
Case Study:
A study on phenolic compounds highlighted their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death . The specific mechanisms include the activation of caspases and the disruption of mitochondrial membrane potential.
3. Anti-inflammatory Activity
The anti-inflammatory properties of related phenolic compounds have been documented extensively. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
Research Findings:
In experimental models, derivatives similar to this compound have shown promising results in reducing inflammation markers, suggesting their potential use in treating inflammatory diseases.
4. Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. The hydroxyl group in phenolic compounds is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Quantitative Analysis:
Studies employing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have demonstrated that phenolic compounds can effectively reduce oxidative stress indicators in various biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions to form the desired sulfanyl derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or thiol-yne "click" chemistry. For example, reacting 4-mercaptophenylmethanol with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol. Confirmation of purity requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of a methanol solution. Data collection uses a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Structural refinement via SHELXTL or OLEX2 software resolves bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular O–H⋯S interactions may stabilize the lattice, similar to sulfanyl-containing analogs .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies the propargyl (–C≡CH) proton (~2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms the alkyne carbon (~75 ppm) and quaternary aromatic carbons.
- IR : Stretching vibrations for –OH (~3300 cm⁻¹), C≡C (~2100 cm⁻¹), and C–S (~650 cm⁻¹).
- MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation pattern .
Advanced Research Questions
Q. How do steric and electronic effects of the propargylsulfanyl group influence reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals. The propargyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity in Suzuki-Miyaura couplings. Experimental validation involves reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) and comparing yields to non-propargyl analogs. Contradictions in reactivity (e.g., unexpected regioselectivity) are resolved using Hammett plots or kinetic isotope effects .
Q. What strategies resolve contradictions in reported biological activity data for sulfur-containing analogs?
- Methodology : Systematic structure-activity relationship (SAR) studies compare this compound with derivatives (e.g., sulfoxide/sulfone analogs). Biological assays (antimicrobial MIC, cytotoxicity via MTT) are conducted under standardized conditions (e.g., ATCC strains, 24–48 hr incubation). Conflicting results may arise from assay variability; meta-analysis of multiple datasets (e.g., using Prism software) identifies statistically significant trends. Molecular docking (AutoDock Vina) explores interactions with target proteins (e.g., CYP450 enzymes) .
Q. How can computational modeling predict the compound’s photophysical properties for optoelectronic applications?
- Methodology : Time-Dependent DFT (TD-DFT) calculations (CAM-B3LYP/def2-TZVP) simulate UV-Vis absorption spectra. The propargylsulfanyl group’s conjugation with the phenyl ring enhances π→π* transitions, redshifted compared to non-conjugated analogs. Experimental validation uses UV-Vis spectroscopy in THF (λmax ~270–300 nm). For OLED applications, charge-transfer efficiency is assessed via cyclic voltammetry (HOMO/LUMO levels) and electroluminescence testing in device architectures .
Q. What mechanistic insights explain its role in catalytic asymmetric synthesis?
- Methodology : The compound acts as a chiral auxiliary in asymmetric aldol reactions. Mechanistic studies employ kinetic profiling (in situ IR, NMR) and isotopic labeling (e.g., D₂O quench experiments). Stereochemical outcomes are analyzed via chiral HPLC (Chiralpak AD-H column) or Mosher ester derivatization. Contradictions in enantioselectivity (e.g., temperature-dependent ee%) are modeled using Eyring plots to probe transition-state entropy/enthalpy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
